4-Isothiocyanato-3-nitrophenol
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Overview
Description
Phenol,4-isothiocyanato-3-nitro- is an organic compound characterized by the presence of a phenol group substituted with an isothiocyanate and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol,4-isothiocyanato-3-nitro- can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with thiophosgene to introduce the isothiocyanate group. The reaction typically occurs under mild conditions with dimethylbenzene as the solvent and nitrogen protection to prevent oxidation . Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts to convert the corresponding amines into isothiocyanates .
Industrial Production Methods: Industrial production of Phenol,4-isothiocyanato-3-nitro- often employs the reaction of phenyl chlorothionoformate with primary amines. This method is preferred due to its efficiency and the high yield of the desired product . the cost and availability of phenyl chlorothionoformate can be limiting factors.
Chemical Reactions Analysis
Types of Reactions: Phenol,4-isothiocyanato-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as primary amines and bases like triethylamine are often used.
Major Products:
Oxidation: Reduction of the nitro group yields amino derivatives.
Substitution: Reaction with amines forms thiourea derivatives.
Scientific Research Applications
Phenol,4-isothiocyanato-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol,4-isothiocyanato-3-nitro- involves its reactivity with nucleophiles due to the presence of the isothiocyanate group. This group acts as an electrophile, making the compound susceptible to nucleophilic attack, leading to the formation of thiourea derivatives. The nitro group can also undergo reduction, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the nitro group, making it less reactive in certain conditions.
4-Nitrophenyl isothiocyanate: Shares the nitro and isothiocyanate groups but differs in the position of the substituents.
Properties
CAS No. |
87200-48-4 |
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Molecular Formula |
C7H4N2O3S |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
4-isothiocyanato-3-nitrophenol |
InChI |
InChI=1S/C7H4N2O3S/c10-5-1-2-6(8-4-13)7(3-5)9(11)12/h1-3,10H |
InChI Key |
ZIQUBPCXPIDWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
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